4-(Dimethylamino)-2-hydroxybenzaldehyde

Description

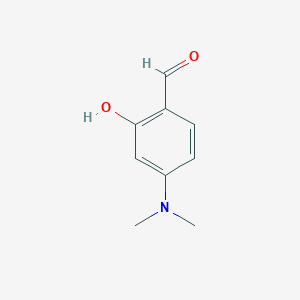

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(2)8-4-3-7(6-11)9(12)5-8/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURCTZNCAHYQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431126 | |

| Record name | 4-(dimethylamino)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41602-56-6 | |

| Record name | 4-(dimethylamino)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(Dimethylamino)-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of 4-(Dimethylamino)-2-hydroxybenzaldehyde. The information is intended to support research and development efforts in medicinal chemistry, materials science, and related fields.

Core Chemical Properties

This compound, also known as 4-(Dimethylamino)salicylaldehyde, is an aromatic organic compound characterized by the presence of a benzaldehyde core substituted with a dimethylamino group at the 4-position and a hydroxyl group at the 2-position.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [1] |

| Appearance | Off-white to yellow solid | [2] |

| Melting Point | 78 °C | [3] |

| Boiling Point (Predicted) | 301.1 ± 27.0 °C | [3] |

| Density (Predicted) | 1.201 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 8.27 ± 0.10 | [3] |

| Purity | Typically ≥98% | [2] |

| Storage Conditions | Store under inert gas (nitrogen or argon) at 2-8°C | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic data.

| Spectroscopic Technique | Key Features and Observations | Reference(s) |

| ¹H NMR | Spectra available. Expected signals would include aromatic protons, a singlet for the aldehyde proton, a singlet for the hydroxyl proton, and a singlet for the dimethylamino protons. The exact chemical shifts are dependent on the solvent used. | [1] |

| ¹³C NMR | Spectra available. Expected signals would include those for the aromatic carbons, the carbonyl carbon of the aldehyde, and the carbons of the dimethylamino group. | [5][6] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available. Characteristic peaks would include a broad O-H stretch from the hydroxyl group, C-H stretches from the aromatic ring and methyl groups, a C=O stretch from the aldehyde, and C-N stretching from the dimethylamino group. | [1] |

| Mass Spectrometry (GC-MS) | Spectra available. The top m/z peaks are observed at 164, 165, and 136, corresponding to the molecular ion and characteristic fragments. | [1] |

| UV-Vis Spectroscopy | An absorbance peak at 240 nm has been reported for the related compound 4-(dimethylamino)benzaldehyde. | [7] |

Synthesis and Purification

Synthesis Protocol

A plausible synthetic route for this compound can be adapted from established methods for similar substituted benzaldehydes. One common approach is the Vilsmeier-Haack reaction, which introduces a formyl group onto an activated aromatic ring.

General Experimental Protocol:

-

Vilsmeier Reagent Formation: In a round-bottom flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to an equimolar amount of N,N-dimethylformamide (DMF) with stirring. This exothermic reaction forms the Vilsmeier reagent.

-

Formylation: Dissolve 3-(dimethylamino)phenol in a suitable solvent (e.g., dichloromethane) and add it dropwise to the prepared Vilsmeier reagent at low temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Hydrolysis: Carefully pour the reaction mixture into a beaker of crushed ice and water to hydrolyze the intermediate.

-

Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate) until the product precipitates. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Workup: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Caption: General workflow for the synthesis of this compound.

Purification Protocol

Recrystallization is a common and effective method for purifying the crude product.

General Experimental Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water is often effective for compounds of this nature.[8]

-

Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Biological Activity and Potential Applications

While the biological activity of this compound is not extensively documented, related compounds have shown interesting pharmacological properties, suggesting potential avenues for research and drug development.

Aldehyde Dehydrogenase (ALDH) Inhibition

Derivatives of 4-(dialkylamino)benzaldehyde have been identified as inhibitors of aldehyde dehydrogenases (ALDHs).[9] ALDHs are a superfamily of enzymes involved in the detoxification of aldehydes and are overexpressed in various cancer types, contributing to drug resistance.[10] The inhibition of ALDH is a promising strategy in cancer therapy. 4-(Dimethylamino)benzaldehyde has been shown to have a low binding affinity for ALDH1.[9] The hydroxyl group at the 2-position in this compound may influence its binding affinity and selectivity for different ALDH isoforms, warranting further investigation.

Caption: Potential mechanism of action via ALDH inhibition.

Antimicrobial Activity

Schiff bases derived from 4-(dimethylamino)benzaldehyde have demonstrated antibacterial activity.[11] This suggests that this compound itself, or its derivatives, could serve as a scaffold for the development of new antimicrobial agents. The presence of the hydroxyl and dimethylamino groups can be synthetically modified to explore structure-activity relationships. Studies on similar hydroxybenzaldehydes have also shown antimicrobial effects against various pathogens.[12]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.

References

- 1. This compound | C9H11NO2 | CID 9815305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. hmdb.ca [hmdb.ca]

- 4. 41602-56-6|this compound|BLD Pharm [bldpharm.com]

- 5. hmdb.ca [hmdb.ca]

- 6. 4-Dimethylaminobenzaldehyde(100-10-7) 13C NMR spectrum [chemicalbook.com]

- 7. Absorption [Dmab] | AAT Bioquest [aatbio.com]

- 8. mt.com [mt.com]

- 9. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. frontiersin.org [frontiersin.org]

An In-depth Technical Guide to 4-(Dimethylamino)-2-hydroxybenzaldehyde (CAS: 41602-56-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Dimethylamino)-2-hydroxybenzaldehyde, a substituted aromatic aldehyde, serves as a versatile building block in synthetic organic chemistry. Its unique electronic and structural features, arising from the interplay between the electron-donating dimethylamino group, the ortho-hydroxyl group, and the reactive aldehyde functionality, make it a valuable precursor for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an analysis of its known and potential biological activities. Particular attention is given to its role as a precursor to Schiff bases and other derivatives that have demonstrated notable biological activities, including antimicrobial and anticancer properties. This document aims to be a foundational resource for researchers interested in utilizing this compound in their scientific endeavors.

Chemical and Physical Properties

This compound is an off-white to yellow solid at room temperature. Its chemical structure and key identifiers are summarized below.

| Property | Value | Reference |

| CAS Number | 41602-56-6 | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-(Dimethylamino)salicylaldehyde, p-(Dimethylamino)salicylaldehyde, 4-N,N-Dimethylaminosalicylaldehyde | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| Appearance | Off-white to yellow solid | [1] |

| Melting Point | 78 °C | [1] |

| Boiling Point (Predicted) | 301.1 ± 27.0 °C | [1] |

| Density (Predicted) | 1.201 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 8.27 ± 0.10 | [1] |

| InChI Key | KURCTZNCAHYQOV-UHFFFAOYSA-N | [2] |

| SMILES | CN(C)C1=CC(=C(C=C1)C=O)O | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectral data.

¹H NMR Spectroscopy (Predicted)

| Functional Group | Predicted Chemical Shift (ppm) Range | Multiplicity |

| -N(CH₃)₂ | ~3.0 | Singlet |

| Aromatic-H | 6.0 - 7.5 | Multiplets |

| -CHO | 9.5 - 10.0 | Singlet |

| -OH | 11.0 - 12.0 | Singlet (broad) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (phenol) | 3200-3600 | Broad |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aldehyde) | 2700-2850 | Medium, two bands |

| C=O Stretch (aldehyde) | 1650-1680 | Strong |

| C=C Stretch (aromatic) | 1550-1600 | Medium-Strong |

| C-N Stretch | 1200-1350 | Medium |

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

| Ion | m/z |

| [M]⁺ | 165 |

| [M-H]⁺ | 164 |

| [M-CHO]⁺ | 136 |

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 4-(dimethylamino)-o-hydroxybenzaldehydes.[1]

Materials:

-

3-Hydroxy-N,N-dimethylaniline

-

N,N-Dimethylformamide (DMF)

-

Methylsulfonyl chloride

-

Water

Procedure:

-

To a reaction vessel, add 13.8 g (0.1 mol) of 3-hydroxy-N,N-dimethylaniline and 16.0 g (0.22 mol) of N,N-dimethylformamide.

-

Slowly add methylsulfonyl chloride (0.125 mol) dropwise to the mixture at a temperature of 20-40 °C. The rate of addition should be controlled to ensure the reaction temperature does not exceed 40 °C.

-

After the addition is complete, stir the reaction mixture at 50-100 °C for 1 hour.

-

Cool the reaction solution to 30 °C.

-

Hydrolyze the reaction mixture by adding an appropriate amount of water.

-

Filter the resulting precipitate and wash it with a small amount of water.

-

Dry the solid product to obtain this compound.

This procedure reportedly yields approximately 15.0 g of the product with a purity of 95.5%.[1]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Biological Activity and Applications in Drug Development

While direct studies on the biological activity of this compound are limited, its structural motifs and the activities of its derivatives suggest several areas of potential interest for drug development.

Precursor for Biologically Active Schiff Bases

This compound is a key starting material for the synthesis of Schiff bases, which are compounds containing a C=N double bond. These derivatives have been shown to exhibit a wide range of biological activities:

-

Antimicrobial Activity: Schiff bases derived from this aldehyde have demonstrated activity against various bacterial and fungal strains. The imine group is often crucial for their biological action, and the presence of the dimethylamino and hydroxyl groups can modulate this activity.

-

Anticancer Activity: Metal complexes of Schiff bases derived from related salicylaldehydes have shown the ability to interact with DNA, suggesting potential applications as anticancer agents.[4] The planar nature of the aromatic rings and the ability to chelate metal ions are key features in this context.

Potential as an Aldehyde Dehydrogenase (ALDH) Modulator

Research on the closely related compound, 4-(diethylamino)benzaldehyde (DEAB), has shown that it acts as a pan-inhibitor of aldehyde dehydrogenase (ALDH) isoforms.[5] ALDHs are a family of enzymes that are overexpressed in various cancers and are implicated in drug resistance. While 4-(dimethylamino)benzaldehyde itself has shown low binding affinity to ALDH1, its scaffold represents a starting point for the design of more potent and selective ALDH inhibitors.[5]

Use as a Fluorescent Probe

The structural analogue 4-(diethylamino)salicylaldehyde is known for its fluorescent properties and is used in the development of fluorescent sensors.[6] The electronic properties of this compound, with its electron-donating amino group and electron-withdrawing aldehyde group, suggest that it may also possess interesting photophysical properties, making it a candidate for the development of novel fluorescent probes for biological imaging or sensing applications.

Logical Relationship of Applications

Caption: Potential applications derived from the core structure.

Safety and Handling

This compound is classified as an irritant. Appropriate safety precautions should be taken when handling this compound.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. While the biological activity of the core molecule itself is an area that warrants further investigation, its utility as a precursor for a diverse range of biologically active derivatives, particularly Schiff bases, is well-established. This guide provides a solid foundation of its chemical properties, a reliable synthesis protocol, and an overview of its potential applications, serving as a useful resource for researchers aiming to exploit the unique characteristics of this compound in their research and development efforts. Further exploration of its direct biological effects and the development of novel derivatives are promising avenues for future research.

References

- 1. 4-(DIMETHYLAMINO)SALICYLALDEHYDE | 41602-56-6 [chemicalbook.com]

- 2. This compound | C9H11NO2 | CID 9815305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Diethylamino)salicylaldehyde(17754-90-4) 1H NMR spectrum [chemicalbook.com]

- 4. Buy 4-(Diethylamino)salicylaldehyde | 17754-90-4 [smolecule.com]

- 5. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 17754-90-4: 4-(Diethylamino)-2-hydroxybenzaldehyde [cymitquimica.com]

An In-depth Technical Guide to the Synthesis of 4-(Dimethylamino)salicylaldehyde

This technical guide provides a comprehensive overview of the synthesis of 4-(Dimethylamino)salicylaldehyde, a key intermediate in the development of various chemical entities. Aimed at researchers, scientists, and professionals in drug development, this document details the synthetic pathway, experimental protocols, and key characterization data.

Introduction

4-(Dimethylamino)salicylaldehyde, also known as 4-(Dimethylamino)-2-hydroxybenzaldehyde, is an aromatic aldehyde with a chemical formula of C9H11NO2. Its structure, featuring a dimethylamino group, a hydroxyl group, and an aldehyde moiety on a benzene ring, makes it a versatile precursor in organic synthesis. The electron-donating nature of the dimethylamino and hydroxyl groups activates the aromatic ring, facilitating various chemical transformations. This compound serves as a crucial building block in the synthesis of pharmaceuticals, dyes, and other functional organic molecules.

Synthetic Pathway

The primary route for the synthesis of 4-(Dimethylamino)salicylaldehyde involves the formylation of 3-hydroxy-N,N-dimethylaniline. This reaction introduces an aldehyde group onto the aromatic ring, ortho to the hydroxyl group. A notable method for this transformation utilizes N,N-dimethylformamide (DMF) as the formylating agent in the presence of methylsulfonyl chloride.

Caption: Synthesis of 4-(Dimethylamino)salicylaldehyde.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of 4-(Dimethylamino)salicylaldehyde based on established methods[1].

Materials:

-

3-Hydroxy-N,N-dimethylaniline

-

N,N-Dimethylformamide (DMF)

-

Methylsulfonyl chloride

-

Water

Procedure:

-

A mixture of 13.8 g (0.1 mol) of 3-hydroxy-N,N-dimethylaniline and 16.0 g (0.22 mol) of N,N-dimethylformamide is prepared in a suitable reaction vessel.

-

The mixture is stirred, and methylsulfonyl chloride (0.125 mol) is slowly added dropwise at a temperature maintained between 20-40 °C. The rate of addition should be controlled to prevent the temperature from exceeding 40 °C.

-

After the addition is complete, the reaction mixture is stirred at a temperature between 50 and 100 °C for 1.0 hour.

-

Upon completion, the reaction solution is cooled to 30 °C.

-

The reaction is quenched by the addition of an appropriate amount of water for hydrolysis.

-

The resulting precipitate is collected by filtration and washed with a small amount of water.

-

The solid product, 4-(Dimethylamino)salicylaldehyde, is then dried. This procedure yields approximately 15.0 g (90.9% yield) of the product with a purity of 95.5%.[1]

Characterization Data

This section summarizes the key physical and chemical properties of 4-(Dimethylamino)salicylaldehyde.

| Property | Value | Reference |

| Molecular Formula | C9H11NO2 | |

| Molecular Weight | 165.19 g/mol | |

| Appearance | Off-white to yellow solid | [1] |

| Melting Point | 78 °C | [1] |

| CAS Number | 41602-56-6 |

Spectroscopic Data:

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from synthesis to characterization of 4-(Dimethylamino)salicylaldehyde.

Caption: Experimental workflow for the synthesis and analysis.

Conclusion

This technical guide has outlined a robust and high-yielding synthetic pathway for 4-(Dimethylamino)salicylaldehyde. The provided experimental protocol offers a clear and detailed methodology for its preparation. While a comprehensive set of experimental spectroscopic data for the title compound is not currently available in the literature, the physical properties have been summarized. This document serves as a valuable resource for scientists and researchers engaged in the synthesis and utilization of this important chemical intermediate.

References

Spectral Data Analysis of 4-(Dimethylamino)-2-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectral data for 4-(Dimethylamino)-2-hydroxybenzaldehyde, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the expected spectral characteristics based on available data for the compound and its structural analogs, details the experimental protocols for acquiring such data, and explores a potential biological signaling pathway influenced by similar molecular scaffolds.

Spectroscopic Data Summary

FT-IR Spectral Data

The infrared spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. The data below is a combination of characteristic vibrational frequencies for aldehydes, phenols, and substituted aromatic compounds.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| ~3400-3200 | O-H Stretch (H-bonded) | Phenolic Hydroxyl | Broad |

| ~3100-3000 | C-H Stretch | Aromatic | Medium |

| ~2900-2800 | C-H Stretch | Aldehyde (Fermi resonance) | Weak |

| ~1680-1660 | C=O Stretch | Aldehyde | Strong |

| ~1600-1450 | C=C Stretch | Aromatic Ring | Medium |

| ~1360 | C-N Stretch | Aromatic Amine | Medium |

| ~1200-1000 | C-O Stretch | Phenol | Strong |

UV-Vis Spectral Data

The ultraviolet-visible spectrum of this compound is expected to show absorption maxima characteristic of a substituted benzaldehyde. The presence of the hydroxyl and dimethylamino groups as auxochromes is expected to cause a bathochromic (red) shift compared to unsubstituted benzaldehyde.

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Methanol | ~356-374 | Not Reported | π → π |

| Ethanol | Not Reported | Not Reported | π → π |

Note: The provided λmax is based on data for a closely related derivative, 4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone[1]. The exact absorption maximum will be solvent-dependent.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts for this compound in CDCl₃ are outlined below, based on data for analogous compounds.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.7 | s | 1H | Aldehyde (-CHO) |

| ~7.7 | d | 1H | Aromatic H |

| ~6.7 | d | 1H | Aromatic H |

| ~6.6 | dd | 1H | Aromatic H |

| ~3.1 | s | 6H | Dimethyl (-N(CH₃)₂) |

| ~11.0 (variable) | s (broad) | 1H | Phenolic (-OH) |

Note: Data is inferred from 4-(dimethylamino)benzaldehyde[2]. The presence of the 2-hydroxy group will influence the precise chemical shifts and coupling constants of the aromatic protons.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts for this compound are presented below.

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Carbonyl C (C=O) |

| ~154 | Aromatic C-N |

| ~160 | Aromatic C-OH |

| ~132 | Aromatic C-H |

| ~125 | Aromatic C (quaternary) |

| ~111 | Aromatic C-H |

| ~105 | Aromatic C-H |

| ~40 | Methyl C (-N(CH₃)₂) |

Note: Data is inferred from 4-(dimethylamino)benzaldehyde[2]. The 2-hydroxy substituent will affect the chemical shifts of the aromatic carbons.

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectral data presented above.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (Solid):

-

A small amount of the solid sample (1-2 mg) is finely ground with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly onto the ATR crystal.

Data Acquisition:

-

A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.

-

The sample is placed in the spectrometer's sample holder.

-

The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

-

A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable spectroscopic grade solvent (e.g., methanol, ethanol).

-

A series of dilutions are made to obtain a final concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

Data Acquisition:

-

The spectrophotometer is calibrated using a cuvette containing the pure solvent as a blank.

-

The sample solution is placed in a quartz cuvette.

-

The absorbance is measured over a wavelength range of approximately 200-800 nm. The wavelength of maximum absorbance (λmax) is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

Sample Preparation:

-

Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

A small amount of a reference standard, typically tetramethylsilane (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

Data Acquisition (¹H NMR):

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-dimensional proton spectrum is acquired. Key parameters include pulse width, acquisition time, and number of scans.

Data Acquisition (¹³C NMR):

-

A proton-decoupled ¹³C NMR spectrum is acquired. This provides a spectrum with single lines for each unique carbon atom.

-

Longer acquisition times or a higher number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Biological Activity and Signaling Pathway Visualization

Derivatives of hydroxybenzaldehyde have been shown to possess various biological activities. Notably, compounds such as 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have been reported to activate the Sonic Hedgehog (Shh) signaling pathway, which plays a crucial role in embryonic development and tissue homeostasis[3][4]. The following section provides a visualization of this pathway and the potential point of interaction for small molecule activators.

Sonic Hedgehog (Shh) Signaling Pathway

The Sonic Hedgehog signaling pathway is a critical regulator of cell growth and differentiation. Its aberrant activation has been implicated in the development of several types of cancer[5]. The pathway is initiated by the binding of the Shh ligand to its receptor, Patched (PTCH1), which relieves the inhibition of another transmembrane protein, Smoothened (SMO). Activated SMO then triggers a downstream cascade that leads to the activation of the GLI family of transcription factors, which in turn regulate the expression of target genes. Small molecules can modulate this pathway at various points, with some acting as agonists by directly binding to and activating SMO[6][7].

Caption: Simplified Sonic Hedgehog signaling pathway and potential activation by a small molecule.

Experimental Workflow for Spectral Analysis

The logical workflow for the comprehensive spectral analysis of a compound like this compound involves a series of steps from sample preparation to data interpretation and structure elucidation.

Caption: General workflow for the spectral analysis of an organic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Targeting Sonic Hedgehog Signaling by Compounds and Derivatives from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stemcell.com [stemcell.com]

- 7. Small-molecule modulators of the Sonic Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 1H NMR Spectrum of 4-(Dimethylamino)-2-hydroxybenzaldehyde

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Dimethylamino)-2-hydroxybenzaldehyde, a key organic intermediate in the synthesis of various dyes and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and a logical workflow for spectral interpretation.

Molecular Structure and Proton Environments

This compound (also known as 4-(Dimethylamino)salicylaldehyde) possesses a distinct set of proton environments that give rise to a characteristic 1H NMR spectrum. The structure contains an aldehyde proton (-CHO), a phenolic hydroxyl proton (-OH), three aromatic protons on a substituted benzene ring, and two equivalent methyl groups of the dimethylamino moiety. The ortho-hydroxyl group and the para-dimethylamino group significantly influence the electronic environment of the aromatic protons, leading to a well-resolved spectrum.

1H NMR Spectral Data

The following table summarizes the expected chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the protons of this compound. The data is compiled based on the analysis of structurally related compounds and established principles of NMR spectroscopy.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OH | ~11.5 | Singlet (broad) | - | 1H |

| -CHO | ~9.5 | Singlet | - | 1H |

| H-6 (ortho to -CHO) | ~7.3 | Doublet | ~8.5 | 1H |

| H-5 (ortho to -N(CH3)2) | ~6.2 | Doublet of doublets | ~8.5, ~2.3 | 1H |

| H-3 (meta to -CHO and -N(CH3)2) | ~6.1 | Doublet | ~2.3 | 1H |

| -N(CH3)2 | ~3.1 | Singlet | - | 6H |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.

Experimental Protocol for 1H NMR Spectroscopy

This section outlines a detailed methodology for acquiring a high-resolution 1H NMR spectrum of this compound.

3.1. Materials and Equipment

-

This compound sample

-

Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6)

-

Tetramethylsilane (TMS) as an internal standard

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Add a small drop of TMS to the solution to serve as a reference for the chemical shift scale (δ = 0.00 ppm).

-

Transfer the solution into a 5 mm NMR tube.

3.3. NMR Spectrometer Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and well-resolved peaks.

-

Set the appropriate acquisition parameters, including:

-

Pulse Angle: A 30° or 45° pulse is typically used for quantitative 1H spectra.

-

Acquisition Time: Set to 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to ensure full relaxation of all protons.

-

Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

3.4. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure that all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Analyze the splitting patterns (multiplicities) and measure the coupling constants (J) in Hertz (Hz).

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of the 1H NMR spectrum of this compound.

Caption: Logical workflow for 1H NMR analysis.

Physical and chemical properties of C9H11NO2

An In-depth Technical Guide to the Physical and Chemical Properties of C9H11NO2 Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical formula C9H11NO2 represents a variety of isomers with significant roles in biochemistry and pharmacology. This technical guide provides an in-depth analysis of the core physical and chemical properties of three prominent isomers: Phenylalanine, Benzocaine, and Hippuric Acid. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related scientific fields. This document summarizes key quantitative data in structured tables, details experimental protocols for property determination, and visualizes relevant biological pathways.

Core Isomers of C9H11NO2

The three isomers covered in this guide are:

-

Phenylalanine: An essential α-amino acid that is a fundamental building block of proteins and a precursor to several important biomolecules.

-

Benzocaine: A local anesthetic commonly used in topical preparations.

-

Hippuric Acid: A metabolite found in urine, resulting from the conjugation of benzoic acid and glycine.

Physical and Chemical Properties

The physical and chemical properties of these isomers are distinct and dictate their biological and pharmacological activities. A summary of these properties is presented below.

Data Presentation: Physical and Chemical Properties

| Property | Phenylalanine (L-isomer) | Benzocaine | Hippuric Acid |

| Molecular Weight ( g/mol ) | 165.19 | 165.19 | 179.17 |

| Melting Point (°C) | 271-273 (decomposes) | 88-92 | 187-191 |

| Boiling Point (°C) | Sublimes in vacuo | ~310 | 240 (decomposes) |

| Water Solubility | 14.11 g/L at 25 °C | Sparingly soluble | 3.75 mg/mL |

| pKa1 (Carboxyl Group) | 2.58 | - | ~3.6 |

| pKa2 (Ammonium Group) | 9.24 | ~2.5 (Amine) | - |

| Appearance | White crystalline powder | White crystalline powder | Rhombic prisms |

| IUPAC Name | (2S)-2-amino-3-phenylpropanoic acid | Ethyl 4-aminobenzoate | 2-benzamidoacetic acid |

| CAS Number | 63-91-2 | 94-09-7 | 495-69-2 |

Chemical Reactivity

Phenylalanine: As an amino acid, phenylalanine undergoes reactions typical of both amines and carboxylic acids, such as peptide bond formation. The aromatic ring can undergo electrophilic substitution reactions. A key biological reaction is the hydroxylation of phenylalanine to tyrosine by the enzyme phenylalanine hydroxylase.[1][2][3]

Benzocaine: The primary amine group of benzocaine can be diazotized and coupled to form azo dyes. The ester linkage is susceptible to hydrolysis, especially under basic conditions, to yield p-aminobenzoic acid and ethanol.[4][5] It can also undergo N-acetylation and N-hydroxylation.[6][7]

Hippuric Acid: The amide bond in hippuric acid can be hydrolyzed by hot caustic alkalis to yield benzoic acid and glycine.[8] Reaction with nitrous acid results in the formation of benzoyl glycolic acid.[8]

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties are outlined below.

Melting Point Determination (Thiele Tube Method)

Objective: To determine the temperature range over which the solid substance melts.

Materials:

-

Thiele tube

-

High-boiling point oil (e.g., mineral oil, silicone oil)

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Bunsen burner or other heat source

-

Sample of the organic compound (finely powdered)

-

Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm. The tube should be tapped gently to ensure tight packing.

-

Apparatus Setup: The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: The thermometer and attached capillary tube are immersed in the oil within the Thiele tube. The side arm of the Thiele tube is gently heated. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.

-

Observation: The temperature is raised slowly (approximately 1-2 °C per minute) as the expected melting point is approached.

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has liquefied (T2) are recorded. The melting point is reported as the range T1-T2.[9][10][11]

Boiling Point Determination (Micro-boiling Point Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Materials:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with oil bath or an aluminum block)

-

Liquid sample

Procedure:

-

Sample Preparation: A small amount of the liquid sample (a few drops) is placed in the fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inside the fusion tube with the open end downwards.

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable apparatus.

-

Heating and Observation: The apparatus is heated slowly. As the liquid heats, air trapped in the capillary tube will expand and escape as a stream of bubbles.

-

Data Recording: Heating is stopped, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.[12][13][14][15]

Solubility Determination (Qualitative)

Objective: To determine the solubility of the compound in various solvents.

Materials:

-

Test tubes

-

Sample of the compound

-

Various solvents (e.g., water, ethanol, diethyl ether, dilute HCl, dilute NaOH)

-

Vortex mixer or stirring rod

Procedure:

-

Sample Addition: A small, measured amount of the solute (e.g., 10 mg) is placed into a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is agitated vigorously using a vortex mixer or stirring rod for a set period (e.g., 1-2 minutes).

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the substance is considered soluble. If not, it is classified as partially soluble or insoluble.

-

Systematic Testing: This process is repeated with a range of solvents to build a solubility profile for the compound. For amino acids like phenylalanine, solubility in acidic and basic solutions is particularly relevant due to their amphoteric nature.[16][17]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the compound.

Materials:

-

pH meter with an electrode (calibrated)

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Solution of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture)

Procedure:

-

Sample Preparation: A known concentration of the sample is prepared in a beaker.

-

Titration Setup: The beaker is placed on a magnetic stirrer, and the pH electrode is immersed in the solution. The burette containing the titrant is positioned above the beaker.

-

Titration: The titrant is added in small, known increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point(s) on the titration curve. For a compound like phenylalanine with two ionizable groups, two pKa values will be determined.[18][19] For sparingly soluble compounds, methods like HPLC-based pKa determination can be employed.[20][21]

Signaling and Metabolic Pathways

The biological activity of these isomers is intrinsically linked to their involvement in specific metabolic and signaling pathways.

Phenylalanine Metabolic Pathway

Phenylalanine is an essential amino acid that is primarily metabolized in the liver. The initial and most critical step is its conversion to tyrosine, catalyzed by the enzyme phenylalanine hydroxylase. This reaction requires the cofactor tetrahydrobiopterin (BH4). Tyrosine then serves as a precursor for the synthesis of several vital molecules, including catecholamines (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin. A deficiency in phenylalanine hydroxylase leads to the genetic disorder phenylketonuria (PKU).[22][23][24][25][26][27]

Caption: Metabolic fate of Phenylalanine.

Benzocaine Mechanism of Action

Benzocaine functions as a local anesthetic by blocking nerve impulses. Its mechanism of action involves the inhibition of voltage-gated sodium channels in the neuronal membrane. Benzocaine, being lipid-soluble, can diffuse across the cell membrane. Once inside the neuron, it is thought to bind to the intracellular portion of the sodium channel, stabilizing it in an inactive state. This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential, thereby blocking the sensation of pain.[6][28][29][30]

Caption: Benzocaine's blockage of sodium channels.

Hippuric Acid Formation Pathway

Hippuric acid is a detoxification product formed primarily in the liver and kidneys. The pathway involves the conjugation of benzoic acid with the amino acid glycine. Benzoic acid can be derived from dietary sources or from the metabolism of other aromatic compounds like toluene. The benzoic acid is first activated to benzoyl-CoA, which then reacts with glycine in a reaction catalyzed by glycine N-acyltransferase to form hippuric acid. This water-soluble conjugate is then readily excreted in the urine.[8][31]

Caption: Biosynthesis of Hippuric Acid.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties, experimental determination methods, and biological pathways of three key isomers of C9H11NO2: Phenylalanine, Benzocaine, and Hippuric Acid. The structured presentation of data and methodologies aims to support the research and development efforts of scientists and professionals in the pharmaceutical and biochemical fields. The provided visualizations of the metabolic and signaling pathways offer a clear understanding of the biological context of these molecules.

References

- 1. homework.study.com [homework.study.com]

- 2. AMINO ACID METABOLISM : PHENYLALANINE & TYROSINE [education.med.nyu.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. Benzocaine synthesis from toluene and p-xylene - The Science Snail [sciencesnail.com]

- 5. Benzocaine - Wikipedia [en.wikipedia.org]

- 6. Benzocaine: Mechanism of Action,Uses,Toxicity_Chemicalbook [chemicalbook.com]

- 7. Benzocaine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Hippuric acid - Wikipedia [en.wikipedia.org]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. byjus.com [byjus.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. byjus.com [byjus.com]

- 16. uobabylon.edu.iq [uobabylon.edu.iq]

- 17. microbenotes.com [microbenotes.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 20. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 21. academic.oup.com [academic.oup.com]

- 22. Phenylalanine - Wikipedia [en.wikipedia.org]

- 23. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]

- 25. PathWhiz [pathbank.org]

- 26. Reactome | Phenylalanine metabolism [reactome.org]

- 27. davuniversity.org [davuniversity.org]

- 28. Benzocaine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. Benzocaine | C9H11NO2 | CID 2337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. Benzocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. Physiology of Hippuric acid_Chemicalbook [chemicalbook.com]

The Luminescent Heart of a Molecule: An In-Depth Technical Guide to the Fluorescence Mechanism of 4-(Dimethylamino)-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Core Fluorescence Mechanism: A Tale of Two States

The fluorescence of 4-(Dialkylamino)-2-hydroxybenzaldehydes is predominantly governed by a sophisticated process known as Excited-State Intramolecular Proton Transfer (ESIPT) . This mechanism is often in competition with another process called Twisted Intramolecular Charge Transfer (TICT) . However, for 2-hydroxy substituted aminobenzaldehydes, evidence strongly suggests that ESIPT is the dominant pathway, effectively suppressing the TICT process.

Upon photoexcitation, an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen facilitates the transfer of a proton, leading to the formation of a transient keto-tautomer. This excited keto form is responsible for the characteristic Stokes-shifted fluorescence emission. The efficiency and wavelength of this emission are highly sensitive to the molecule's immediate environment, particularly solvent polarity and hydrogen bonding capabilities.

Key Mechanistic Features:

-

Excited-State Intramolecular Proton Transfer (ESIPT): The primary fluorescence mechanism involves the transfer of a proton from the hydroxyl group to the carbonyl oxygen in the excited state. This leads to the formation of an excited keto-tautomer which then fluoresces.

-

Intramolecular Charge Transfer (ICT): Upon excitation, there is a significant charge redistribution from the electron-donating dimethylamino group to the electron-withdrawing aldehyde group.

-

Twisted Intramolecular Charge Transfer (TICT): In some related molecules, twisting of the dimethylamino group in the excited state can lead to a highly polar, non-emissive or weakly emissive state. However, in 4-(Dialkylamino)-2-hydroxybenzaldehydes, the ESIPT process is significantly faster and more efficient, thus outcompeting the TICT pathway.

Below are diagrams illustrating these key photophysical processes.

An In-depth Technical Guide to 4-(Dimethylamino)-2-hydroxybenzaldehyde

IUPAC Name: 4-(Dimethylamino)-2-hydroxybenzaldehyde

This technical guide provides a comprehensive overview of this compound, a versatile organic compound with significant applications in drug development, chemical synthesis, and analytical sciences. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

This compound, also known as 4-dimethylaminosalicylaldehyde, is a substituted aromatic aldehyde. Its chemical structure features a benzaldehyde core with a hydroxyl group at position 2 and a dimethylamino group at position 4. This substitution pattern imparts unique chemical reactivity and photophysical properties to the molecule.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Appearance | Solid |

| Melting Point | 78-79 °C |

| CAS Number | 41602-56-6 |

| IUPAC Name | This compound |

| Synonyms | 4-(Dimethylamino)salicylaldehyde, 5-(Dimethylamino)-2-formylphenol |

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Spectral data available, though specific peak assignments for the target molecule are not detailed in the provided search results. Data for the related compound 4-(diethylamino)-2-hydroxybenzaldehyde shows characteristic shifts for the aldehyde proton (~9.5 ppm), aromatic protons, and the ethyl groups.[2] |

| ¹³C NMR | Spectral data is available for related compounds, which can be used as a reference for peak assignments. |

| FT-IR | Characteristic peaks are expected for the hydroxyl (O-H), dimethylamino (C-N), aldehyde (C=O), and aromatic (C=C) functional groups. For a derivative, 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone, characteristic peaks were observed at 1465-1545 cm⁻¹ (C-N vibrations), 3455 cm⁻¹ (N-H stretching), and 1680 cm⁻¹ (C=O stretching).[3] |

| Mass Spectrometry | The mass spectrum (electron ionization) is available, providing information on the molecular weight and fragmentation pattern.[1] |

Synthesis and Experimental Protocols

This compound can be synthesized through various organic reactions. One common method involves the reaction of 3-dimethylaminophenol with a formylating agent.

General Synthesis Protocol

A general procedure for the synthesis of this compound involves the Vilsmeier-Haack reaction or similar formylation methods on 3-dimethylaminophenol.

References

Molecular weight and formula of 4-(Dimethylamino)salicylaldehyde

A Note on Nomenclature: The following guide pertains to 4-(Diethylamino)salicylaldehyde, as literature and chemical databases predominantly reference this compound under the specifications that align with the likely intended query for "4-(Dimethylamino)salicylaldehyde." The dimethyl counterpart is significantly less common in research and commercial contexts.

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed information on the molecular characteristics, experimental protocols, and applications of 4-(Diethylamino)salicylaldehyde.

Core Compound Data

Quantitative data for 4-(Diethylamino)salicylaldehyde has been compiled and summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₂[1][2][3] |

| Molecular Weight | 193.24 g/mol [2][4] |

| CAS Number | 17754-90-4[5][4] |

| Melting Point | 60-62 °C[1][5][4][6] |

| Appearance | Yellow to brown crystalline powder[1]; Beige to purple crystalline powder[5]; Pink to light brown to purple powder[7] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, benzene, ether, and dilute hydrochloric acid[1][8]. Slightly soluble in DMSO and Methanol[1]. |

| Boiling Point (est.) | 329.46°C[1][6] |

| Density (est.) | 1.0945 g/cm³[1][6] |

Experimental Protocols

Detailed methodologies for key experiments involving 4-(Diethylamino)salicylaldehyde are provided to support reproducible research.

1. Synthesis of 4-(Diethylamino)salicylaldehyde

This protocol outlines the synthesis of 4-(Diethylamino)salicylaldehyde from 3-(N,N-diethylamino)phenol.

-

Materials:

-

3-(N,N-diethylamino)phenol

-

N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium carbonate solution

-

Ice water

-

Ethanol

-

-

Procedure:

-

Maintain the reaction system temperature at 5-10 °C with continuous stirring.

-

Slowly add phosphorus oxychloride (0.03 mol) dropwise to N,N-dimethylformamide (0.05 mol)[5].

-

Dissolve 3-(N,N-diethylamino)phenol (0.01 mmol) in DMF (6 mL)[5].

-

Slowly add the dissolved 3-(N,N-diethylamino)phenol to the cooled mixture at the same temperature (5-10 °C)[5].

-

Stir the reaction mixture at a constant temperature of 75 °C for 4 hours[5].

-

After the reaction is complete, cool the mixture to room temperature[5].

-

Slowly pour the mixture into 60 mL of ice water[5].

-

Neutralize the reaction mixture with a sodium carbonate solution, which will result in the precipitation of a brown solid[5].

-

Collect the solid product by filtration, wash it with cold water, and then dry it[5].

-

Recrystallize the crude product from ethanol to obtain pure 4-(diethylamino)salicylaldehyde[5]. The reported yield is 80%[5].

-

2. Conjugation Reaction for Imine Compound Synthesis

This protocol describes the use of 4-(Diethylamino)salicylaldehyde in a conjugation reaction to form an imine compound.

-

Materials:

-

4-(Diethylamino)salicylaldehyde

-

Furan hydrazine derivative

-

Ethanol

-

-

Procedure:

-

Add 4-(Diethylamino)salicylaldehyde (1.00 mmol, 1.00 equiv.) and a furan hydrazine derivative (1.05 mmol, 1.05 equiv.) to a dry reactor[8].

-

Stir the resulting mixture at 120 °C for 30 minutes without a catalyst or solvent[8].

-

After the reaction, cool the mixture to room temperature[8].

-

Directly recrystallize the product in ethanol to obtain the final imine compound[8].

-

Visualized Workflows and Pathways

Synthesis Workflow for 4-(Diethylamino)salicylaldehyde

Caption: Synthesis workflow of 4-(Diethylamino)salicylaldehyde.

Applications in Research and Development

4-(Diethylamino)salicylaldehyde is a versatile intermediate in organic synthesis. Its chemical structure, featuring an aldehyde, a phenolic hydroxyl, and a diethylamino group, allows for a variety of chemical transformations[8].

-

Dye Synthesis: It is a key precursor for organic pigments and functional dyes, including fluorescent dyes in shades of yellow, orange, and red[1][8]. The performance and color of the resulting dyes can be fine-tuned by introducing different substituents[8].

-

Schiff-Base Ligands: The compound is utilized in the synthesis of Schiff-base ligands, which are important in coordination chemistry[5][4].

-

Drug Development: Research has explored derivatives of 4-(diethylamino)salicylaldehyde as multi-target-directed ligands. For instance, thiosemicarbazones based on this compound have shown inhibitory activity against enzymes like cholinesterases, carbonic anhydrases, and α-glycosidase, indicating potential for developing treatments for multifactorial diseases such as Alzheimer's disease[9].

-

Fluorescent Sensors: It serves as a building block for fluorescent sensors, for example, in the development of sensors for metal ions like Zn²⁺[10].

-

Advanced Materials: Its reactive sites are ideal for constructing complex molecular structures, making it valuable in the synthesis of pharmaceuticals, agrochemicals, and other advanced materials.

References

- 1. chembk.com [chembk.com]

- 2. 4-(Diethylamino)-2-hydroxybenzaldehyde | C11H15NO2 | CID 87293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Diethylamino)salicylaldehyde | LGC Standards [lgcstandards.com]

- 4. 4-(Diethylamino)salicylaldehyde 98 17754-90-4 [sigmaaldrich.com]

- 5. 4-(Diethylamino)salicylaldehyde | 17754-90-4 [chemicalbook.com]

- 6. 17754-90-4 CAS MSDS (4-(Diethylamino)salicylaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 4-(Diethylamino)salicylaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. Page loading... [guidechem.com]

- 9. Probing 4-(diethylamino)-salicylaldehyde-based thiosemicarbazones as multi-target directed ligands against cholinesterases, carbonic anhydrases and α-glycosidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-(Diethylamino)salicylaldehyde (17754-90-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

The Solubility of 4-(Dimethylamino)-2-hydroxybenzaldehyde in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Dimethylamino)-2-hydroxybenzaldehyde, a vital intermediate in various chemical syntheses, including pharmaceuticals and dyes. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. This document outlines the available solubility data, presents a detailed experimental protocol for its determination, and visualizes a potential synthetic pathway.

Core Physicochemical Properties

Before delving into its solubility, a summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 41602-56-6 |

| Molecular Formula | C₉H₁₁NO₂[1] |

| Molecular Weight | 165.19 g/mol [1] |

| Appearance | Solid[2][3] |

| IUPAC Name | This compound[1] |

Solubility Profile

For a closely related compound, 4-(diethylamino)-2-hydroxybenzaldehyde, it is reported to be soluble in ethanol, acetone, benzene, and ether, and slightly soluble in DMSO and methanol.[4] Another analog, 4-(dimethylamino)benzaldehyde, is generally soluble in organic solvents such as ethanol, acetone, and chloroform, with limited solubility in water.[5] Based on these observations, the following table summarizes the expected qualitative solubility of this compound.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Expected Solubility | Rationale |

| Methanol | Soluble | Polar protic solvent, capable of hydrogen bonding. |

| Ethanol | Soluble | Polar protic solvent, capable of hydrogen bonding.[4] |

| Acetone | Soluble | Polar aprotic solvent, good general solvent for many organic compounds.[4][5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent, expected to be a good solvent. |

| Chloroform | Soluble | A common solvent for a wide range of organic molecules.[5] |

| Ethyl Acetate | Soluble | Moderately polar solvent. |

| Toluene | Sparingly Soluble | Nonpolar aromatic solvent, solubility may be limited. |

| Hexane | Insoluble | Nonpolar aliphatic solvent, unlikely to dissolve the polar compound. |

| Water | Slightly Soluble | The presence of polar functional groups may allow for slight solubility. |

Experimental Protocol for Solubility Determination

For a precise quantitative determination of the solubility of this compound in various organic solvents, the isothermal shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a reliable and widely accepted technique. The following protocol is adapted for this specific compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

HPLC column (e.g., C18)

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with at least five different concentrations.

-

-

Calibration Curve Generation:

-

Inject the standard solutions into the HPLC system.

-

Record the peak area or peak height for each concentration.

-

Plot a calibration curve of peak area/height versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.99.

-

-

Equilibration:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. An excess of the solid should be visible at the bottom of the vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is constant.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatted bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step should be performed quickly to minimize any temperature change.

-

Dilute the filtered sample with the same solvent if necessary to bring the concentration within the range of the calibration curve.

-

-

Analysis:

-

Inject the prepared sample into the HPLC system using the same method as for the standard solutions.

-

Record the peak area or peak height of this compound in the sample.

-

-

Calculation of Solubility:

-

Using the equation of the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by taking the dilution factor into account.

-

The calculated concentration represents the solubility of this compound in the specific solvent at the given temperature. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

Visualizations

Synthesis Pathway

Caption: Plausible synthesis of this compound.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for solubility determination.

References

A Technical Guide to the Discovery and History of Substituted Hydroxybenzaldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted hydroxybenzaldehydes are a class of aromatic compounds that have played a pivotal role in the advancement of organic chemistry and continue to be of significant interest in drug discovery and development. Characterized by a benzene ring bearing both a formyl (-CHO) and one or more hydroxyl (-OH) groups, along with other substituents, these molecules exhibit a wide range of biological activities. Their history is intertwined with the development of fundamental organic reactions and the quest for synthetic routes to important natural products. This in-depth technical guide provides a comprehensive overview of the discovery, historical synthesis, and key applications of this important class of compounds.

Foundational Synthetic Methodologies

The ability to introduce a formyl group onto a phenolic ring was a significant challenge for early organic chemists. The development of several named reactions in the late 19th and early 20th centuries provided the first viable routes to these valuable compounds.

The Reimer-Tiemann Reaction (1876)

Discovered by German chemists Karl Reimer and Ferdinand Tiemann in 1876, the Reimer-Tiemann reaction was a groundbreaking method for the ortho-formylation of phenols.[1][2] The reaction typically involves treating a phenol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH).[3][4] The reactive electrophile in this reaction is dichlorocarbene (:CCl₂), which is generated in situ.[5]

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, a solution of 18.8 g of phenol in 80 mL of water and 60 g of sodium hydroxide is prepared.[3]

-

The solution is heated to 60-65°C with vigorous stirring.[3]

-

30 mL of chloroform is added dropwise to the reaction mixture over a period of one hour.[3]

-

The reaction mixture is then refluxed for an additional hour.[3]

-

After cooling, the excess chloroform is removed by distillation.

-

The remaining solution is acidified with dilute sulfuric acid.

-

The product, salicylaldehyde, is isolated by steam distillation and can be further purified by redistillation.[6]

The Dakin Reaction (1909)

Discovered by Henry Drysdale Dakin in 1909, the Dakin reaction is an organic redox reaction that converts an ortho- or para-hydroxybenzaldehyde or ketone into a benzenediol and a carboxylate.[7][8] This reaction is particularly useful for the synthesis of catechols and hydroquinones. The reaction is typically carried out using hydrogen peroxide in the presence of a base.[8]

-

A solution of 122 g (1 mole) of pure salicylaldehyde in 1000 cc of normal sodium hydroxide solution is prepared at room temperature.[9]

-

To this solution, 1420 g (1.2 moles) of 3% hydrogen peroxide is added. The temperature of the mixture will rise to 45-50°C.[9]

-

The solution is allowed to stand for fifteen to twenty hours.

-

A few drops of acetic acid are added to neutralize any excess alkali.

-

The solution is then evaporated to complete dryness on a water bath under reduced pressure.[9]

-

The residue is extracted with toluene at 85-95°C.[9]

-

The united extracts are distilled under reduced pressure to remove any remaining moisture.

-

Upon cooling the toluene solution, catechol crystallizes and can be collected by filtration. The product can be further purified by recrystallization from toluene to yield colorless plates.[9]

The Gattermann and Gattermann-Koch Reactions

The Gattermann reaction, discovered by Ludwig Gattermann, is another method for the formylation of aromatic compounds. It uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[10] A variation, the Gattermann-Koch reaction, employs carbon monoxide (CO) and HCl under pressure with a catalyst.[11][12] However, the Gattermann-Koch reaction is generally not applicable to phenols and phenol ethers.[2][10]

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a milder method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] It utilizes a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5]

Key Substituted Hydroxybenzaldehydes: A Historical Perspective

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

Vanillin is perhaps the most well-known substituted hydroxybenzaldehyde, prized for its characteristic aroma and flavor. Its synthesis has been a major driver in the development of synthetic organic chemistry. Historically, vanillin was synthesized from guaiacol using the Reimer-Tiemann reaction, though yields were often low.[13] The Riedel process, involving the condensation of glyoxylic acid with guaiacol, became a major commercial route.[14] Another significant industrial method was the oxidation of lignin, a byproduct of the paper industry.[14]

Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde)

Syringaldehyde, found naturally in the wood of spruce and maple trees, is another important aromatic aldehyde.[15][16] It serves as a key intermediate in the synthesis of the antibacterial drug trimethoprim.[15] Historically, syringaldehyde has been synthesized from vanillin in high yields by a process involving iodination followed by reaction with sodium methoxide in the presence of a copper catalyst.[17]

Protocatechualdehyde (3,4-dihydroxybenzaldehyde)

Protocatechualdehyde is a naturally occurring phenolic aldehyde found in various plants and is a precursor in the biosynthesis of vanillin.[18][19][20] It has been prepared by several methods, including the Reimer-Tiemann reaction of catechol and the demethylation of vanillin or veratric aldehyde.[21] A common laboratory synthesis involves the reaction of piperonal with phosphorus pentachloride followed by hydrolysis.[21]

2,4-Dihydroxybenzaldehyde (β-resorcylaldehyde)

This isomer of protocatechualdehyde is a valuable precursor in the synthesis of pharmaceuticals, fine chemicals, and dyes.[1][14] Its first significant synthesis was achieved in 1876 by Reimer and Tiemann.[1] It can be synthesized from resorcinol via the Reimer-Tiemann reaction, the Gattermann synthesis, or the Vilsmeier-Haack reaction, with the latter often providing higher yields.[1][22]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and characterization of various substituted hydroxybenzaldehydes.

Table 1: Synthesis and Physical Properties of Selected Substituted Hydroxybenzaldehydes

| Compound | Starting Material | Reaction | Yield (%) | Melting Point (°C) |

| Salicylaldehyde | Phenol | Reimer-Tiemann | ~30 | -7 |

| Catechol | Salicylaldehyde | Dakin | 69-73 | 104-105[9] |

| 2,4-Dihydroxybenzaldehyde | Resorcinol | Vilsmeier-Haack | 65-75[22] | 135[23] |

| 2-(2-Hydroxybenzylidene)aminopyrazine | 2-Hydroxybenzaldehyde | Condensation | 33.9 | 96.6[24] |

| 2-(2-Hydroxynahthlidene)aminopyrazine | 2-Hydroxynaphthaldehyde | Condensation | 49.7 | 177.2[24] |

| Syringaldehyde | Vanillin | Iodination/Methoxylation | High | 110-113[16] |

| Protocatechualdehyde | Piperonal | PCl₅/Hydrolysis | 61 | 153-154[21] |

Table 2: Spectroscopic Data for Selected Substituted Hydroxybenzaldehydes

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (cm⁻¹) |

| Protocatechualdehyde | 9.74 (s, 1H, CHO), 7.35-6.95 (m, 3H, Ar-H), 5.5-7.0 (br s, 2H, OH) | 191.5 (CHO), 152.0, 145.8, 125.5, 115.8, 115.0 | ~3300 (br, OH), ~1660 (C=O), ~1600, 1520 (C=C) |

| Syringaldehyde | 9.81 (s, 1H, CHO), 7.15 (s, 2H, Ar-H), 3.96 (s, 6H, OCH₃)[25] | 190.9 (CHO), 147.5, 141.2, 128.3, 106.9, 56.5 (OCH₃)[25] | ~3300 (br, OH), ~2850 (C-H), ~1680 (C=O), ~1600 (C=C) |

| 2-(2-Hydroxybenzylidene)aminopyridine | 12.92 (s, OH), 8.64 (s, 1H, CH=N), 8.07-6.92 (m, 8H, Ar-H)[24] | Not readily available | 1612.5 (C=N), 1474.3 (C=C), 1322.9 (C-O), 1141 (C-N)[24] |

| 2-(2-Hydroxybenzylidene)aminopyrazine | 12.67 (s, OH), 8.80 (s, 1H, CH=N), 8.67-6.84 (m, 7H, Ar-H)[24] | Not readily available | 1594.9 (C=N), 1470 (C=C), 1191.9 (C-N)[24] |

Biological Activities and Signaling Pathways

Substituted hydroxybenzaldehydes have garnered significant attention for their diverse biological activities, making them attractive scaffolds for drug development.

Modulation of the Sonic Hedgehog (Shh) Signaling Pathway

The Sonic Hedgehog (Shh) signaling pathway is crucial for embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in several cancers. Some substituted hydroxybenzaldehydes have been shown to modulate this pathway.

Caption: Simplified diagram of the canonical Sonic Hedgehog (Shh) signaling pathway.

Involvement in Src/MAPK Signaling and Wound Healing

4-Hydroxybenzaldehyde (4-HBA) has been shown to accelerate acute wound healing. This effect is mediated through the activation of the Src/mitogen-activated protein kinase (MAPK) signaling pathway, which promotes keratinocyte migration and invasion.[12][26]

Caption: Activation of the Src/MAPK pathway by 4-hydroxybenzaldehyde promotes wound healing.

Inhibition of Cancer-Related Signaling by Targeting 14-3-3ζ

Benzaldehyde has been shown to suppress multiple signaling pathways that are often hyperactive in cancer, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways. This broad-spectrum inhibition is achieved by disrupting the interaction of the 14-3-3ζ protein with its various client proteins, such as c-Raf and TSC2.[27][28][29]

Caption: Benzaldehyde disrupts multiple cancer signaling pathways by inhibiting 14-3-3ζ protein interactions.

Conclusion